Casein Kinase Inhibitor A86 is a potent and orally active compound that primarily inhibits casein kinase 1 alpha, along with cyclin-dependent kinases 7 and 9. Casein kinase 1 alpha is integral to various cellular functions, including membrane trafficking, cell cycle progression, apoptosis, autophagy, and differentiation. The therapeutic potential of Casein Kinase Inhibitor A86 is largely attributed to its ability to modulate these processes, making it a promising candidate for cancer treatment and other diseases where casein kinase 1 alpha is implicated in pathophysiology .
The compound is classified as a protein kinase inhibitor, specifically targeting serine/threonine kinases. It is synthesized through complex chemical processes involving various reagents and catalysts. The chemical structure of Casein Kinase Inhibitor A86 is defined by the molecular formula C18H25FN6 and a molecular weight of 344.43 g/mol .
The synthesis of Casein Kinase Inhibitor A86 involves multiple steps, which include the preparation of intermediates followed by specific reactions under controlled conditions. While proprietary methods are not publicly disclosed, it is known that the synthesis requires careful selection of reagents and catalysts to optimize yield and purity. The compound is typically produced on an industrial scale using optimized reaction conditions to ensure high-quality output .
The molecular structure of Casein Kinase Inhibitor A86 can be represented as follows:
This structure highlights the presence of a fluorinated pyrimidine ring, which contributes to the compound's inhibitory activity against casein kinase 1 alpha and other kinases .
Casein Kinase Inhibitor A86 can undergo several types of chemical reactions:
Common reagents for these reactions include oxidizing agents, reducing agents, and various catalysts tailored for specific transformations .
Casein Kinase Inhibitor A86 exerts its biological effects primarily through the inhibition of casein kinase 1 alpha, cyclin-dependent kinase 7, and cyclin-dependent kinase 9. This inhibition leads to the stabilization of the tumor suppressor protein p53, promoting apoptosis in cancer cells. Furthermore, it influences key signaling pathways such as Wnt/β-catenin by inhibiting the phosphorylation of critical proteins involved in these pathways .
The compound has a high solubility in organic solvents and demonstrates stability under appropriate storage conditions. Its pharmacokinetic profile indicates rapid oral absorption with a half-life of approximately 4.3 hours when administered at a dose of 20 mg/kg .
Casein Kinase Inhibitor A86 has significant applications in scientific research:
CAS No.: 57583-54-7
CAS No.: 50763-67-2
CAS No.: 802855-66-9
CAS No.: 2922-44-3
CAS No.: